2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide, commonly known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ is a synthetic compound that was first synthesized in 2009 and has since then been used in various research studies due to its potent inhibitory effects.
Scientific Research Applications
DNA Photo-Disruptive and Molecular Docking Studies
Research on quinazolinone derivatives, including compounds like 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide, has shown promise in DNA photo-disruptive applications. Microwave-assisted green processes have been utilized for synthesizing these compounds, demonstrating photo-activity towards plasmid DNA under UV irradiation. Molecular docking studies indicate satisfactory DNA binding, suggesting potential in developing photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Anticonvulsant Activity Evaluation
A study on the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide revealed insights into their affinity to GABAergic biotargets. This research aimed to determine their anticonvulsant activities using PTZ-induced seizures models in mice. The results highlighted the importance of the cyclic amide fragment in exhibiting anticonvulsant activity, providing a basis for further pharmacological investigations (El Kayal et al., 2022).
Antitumor and Antimicrobial Applications
Compounds derived from quinazolinone have been evaluated for their antitumor and antimicrobial activities. One study synthesized new derivatives and tested them for analgesic, anti-inflammatory, and antimicrobial properties. These derivatives showed promising results, with some compounds exhibiting activities comparable to known pharmaceuticals. This suggests potential applications in developing novel therapeutic agents for cancer and infections (Daidone et al., 1999).
Novel Synthesis Approaches
Innovative synthesis methods for quinazolin-4(3H)-one derivatives have been explored, offering new pathways for creating N-arylpyrroles. These approaches highlight the versatility of quinazolinone compounds in organic chemistry and their potential for generating new molecules with varied biological activities (Dumitrascu et al., 2009).
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(11-12-15-7-3-2-4-8-15)21-18(24)13-23-19(25)16-9-5-6-10-17(16)22-20(23)26/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLTNHEWGKKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.